molecular formula C11H7BrClNO4 B8269114 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate

Cat. No.: B8269114
M. Wt: 332.53 g/mol
InChI Key: OTPQKOJYLBYBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 3-bromo-2-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate typically involves the reaction of 3-bromo-2-chlorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate largely depends on its application. In the context of organic synthesis, it acts as an acylating agent, facilitating the formation of amide and ester bonds. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzoate ring, which allows for diverse chemical modifications and applications. Its ability to participate in various coupling reactions and its potential use in drug development further distinguish it from similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO4/c12-7-3-1-2-6(10(7)13)11(17)18-14-8(15)4-5-9(14)16/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPQKOJYLBYBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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